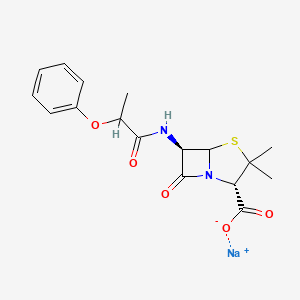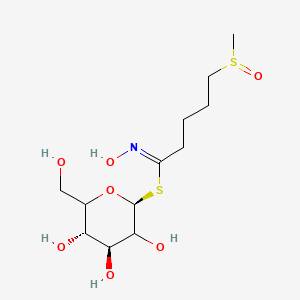
2-Hydroxy Oleic Acid-d17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Oleic Acid-d17 is a deuterated analog of 2-Hydroxy Oleic Acid, a synthetic fatty acid known for its potential therapeutic applications. This compound is characterized by the presence of a hydroxyl group at the second carbon of the oleic acid chain, and the deuterium labeling at specific positions, which makes it useful for various research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Oleic Acid-d17 typically involves the hydroxylation of oleic acid followed by deuterium exchange reactions. One common method includes the use of deuterated reagents to introduce deuterium atoms at specific positions in the oleic acid molecule. The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of deuterated water or other deuterium sources is essential in the production process to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy Oleic Acid-d17 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the oleic acid chain can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions often involve alcohols or alkyl halides under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated fatty acids, esters, and ethers. These products have various applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
2-Hydroxy Oleic Acid-d17 has a wide range of applications in scientific research:
Biology: Investigated for its role in modulating lipid membranes and its potential as an anticancer agent.
Medicine: Explored for its antihypertensive properties and its ability to induce apoptosis in cancer cells
Industry: Utilized in the development of lipid-based drug delivery systems and as a precursor for the synthesis of bio-based surfactants and polymers
Mécanisme D'action
2-Hydroxy Oleic Acid-d17 exerts its effects primarily by modulating the lipid composition of cell membranes. It incorporates into glycerophospholipids, altering membrane fluidity and structure. This modulation affects various cellular pathways, including those involved in cell cycle regulation and apoptosis. The compound has been shown to inhibit substrate oxidation and activate complex IV-dependent respiration in mitochondria, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy Oleic Acid: The non-deuterated analog with similar biological activities.
2-Amino Oleic Acid: Known for its inhibitory effects on human pancreatic lipase.
2-Fatty Acrylic Acids: Used as derivatizable lipophilic platform molecules
Uniqueness
2-Hydroxy Oleic Acid-d17 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving isotopic tracing and NMR spectroscopy. This labeling allows for more precise studies of metabolic pathways and molecular interactions compared to its non-deuterated counterparts .
Propriétés
Numéro CAS |
1346606-40-3 |
|---|---|
Formule moléculaire |
C₁₈H₁₇D₁₇O₃ |
Poids moléculaire |
315.57 |
Synonymes |
(9Z)-2-Hydroxy-9-octadecenoic Acid-d17; (Z)-2-Hydroxyoctadec-9-enoic Acid-d17; 2-Hydroxyoleic Acid; -d17 Minerva-d17l; cis-2-Hydroxy-9-octadecenoic Acid-d17; α-Hydroxyoleic Acid-d17; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


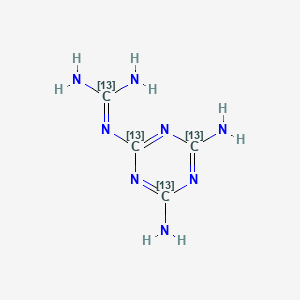
![1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate](/img/structure/B1146480.png)
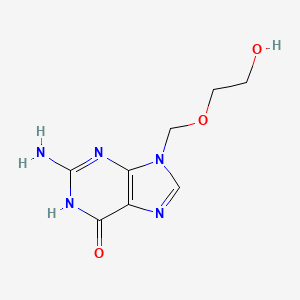

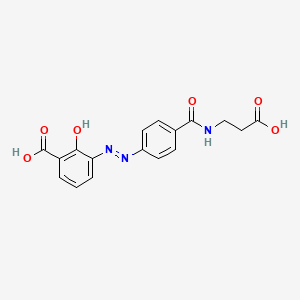
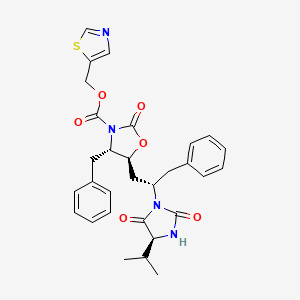
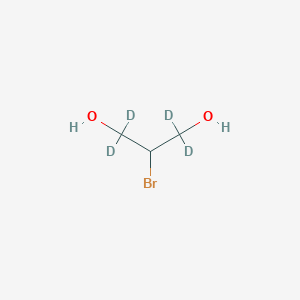
![(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B1146491.png)
![4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B1146495.png)
![5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]](/img/structure/B1146496.png)

